(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 153196-51-1
VCID: VC2356992
InChI: InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Molecular Formula: C16H33NO4Si
Molecular Weight: 331.52 g/mol

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine

CAS No.: 153196-51-1

Cat. No.: VC2356992

Molecular Formula: C16H33NO4Si

Molecular Weight: 331.52 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine - 153196-51-1

Specification

CAS No. 153196-51-1
Molecular Formula C16H33NO4Si
Molecular Weight 331.52 g/mol
IUPAC Name tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1
Standard InChI Key IIITUHPEBILIQR-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C
SMILES CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C

Introduction

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . It is a heterocyclic amine, specifically a derivative of tetrahydropyridine, which has garnered attention in various fields of research due to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine typically involves the reduction of a precursor compound, such as (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanone, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Industrial production involves large-scale synthesis with optimized reaction conditions to maximize yield and purity, often including additional purification steps such as recrystallization or chromatography.

Biological Activity and Research Findings

The biological activity of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of various enzymes and receptors. For example, compounds with similar structures have been studied for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition could potentially lead to increased levels of neurotransmitters such as dopamine in the brain.

Applications in Scientific Research

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds like (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol and 4-(Aminomethyl)-1-benzyl-1,2,3,6-tetrahydropyridine.

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